2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Bromo-N-({N’-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a benzamide group, and a hydrazinecarbonyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-hydroxy-4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Bromination: : The hydrazone intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. This step introduces the bromine atom into the molecule.
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Amidation: : The final step involves the reaction of the brominated hydrazone with benzoyl chloride in the presence of a base such as triethylamine. This step forms the benzamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The hydrazinecarbonyl moiety can participate in redox reactions. Oxidizing agents like hydrogen peroxide can oxidize the hydrazine group, while reducing agents like sodium borohydride can reduce it.
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Condensation Reactions: : The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or ether.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the hydrazinecarbonyl group.
Reduction Products: Reduced forms of the hydrazinecarbonyl moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the hydrazinecarbonyl group suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their pharmacological properties. The bromine atom and hydrazinecarbonyl moiety may confer bioactivity, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its reactivity and functional groups make it versatile for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydrazinecarbonyl group may form reversible or irreversible bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the hydrazinecarbonyl moiety.
2-Bromo-N-(hydroxyphenyl)benzamide: Similar but with a different substitution pattern on the phenyl ring.
2-Bromo-N-(hydrazinecarbonyl)benzamide: Lacks the methylidene and hydroxy groups.
Uniqueness
The uniqueness of 2-Bromo-N-({N’-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide lies in its combination of functional groups, which confer distinct reactivity and potential bioactivity. The presence of both bromine and hydrazinecarbonyl groups allows for diverse chemical transformations and interactions with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H16BrN3O3 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2Z)-2-[(2-hydroxy-4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-11-6-7-12(15(22)8-11)9-20-21-16(23)10-19-17(24)13-4-2-3-5-14(13)18/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9- |
InChI Key |
DRFDNMDROMFEOV-UKWGHVSLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N\NC(=O)CNC(=O)C2=CC=CC=C2Br)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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